N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

Description

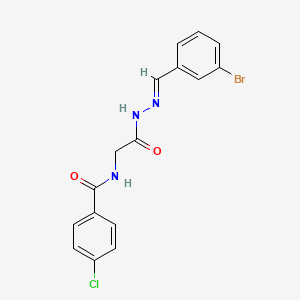

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a hydrazone-based benzamide derivative characterized by a 3-bromobenzylidene moiety and a 4-chlorobenzamide group. Its molecular formula is C₁₆H₁₂BrClN₃O₂, with an average mass of 394.64 g/mol (calculated from analogous structures in ).

Properties

Molecular Formula |

C16H13BrClN3O2 |

|---|---|

Molecular Weight |

394.6 g/mol |

IUPAC Name |

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |

InChI |

InChI=1S/C16H13BrClN3O2/c17-13-3-1-2-11(8-13)9-20-21-15(22)10-19-16(23)12-4-6-14(18)7-5-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |

InChI Key |

BAGLAAOZEXZZCK-AWQFTUOYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide involves the reaction of 3-bromobenzaldehyde with hydrazine derivatives, followed by the introduction of a chloro group on the benzamide moiety. Characterization techniques such as NMR, IR, and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazone compounds, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungal species.

- Case Study Findings : In vitro studies have shown that certain derivatives possess comparable or superior activity against pathogens when compared to standard antibiotics like ciprofloxacin and penicillin G. For instance, compounds derived from similar structural frameworks have been reported to exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various biological assays.

- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation, such as topoisomerase II. This inhibition disrupts DNA replication in cancer cells, leading to apoptosis .

- Case Study Results : In studies involving human breast adenocarcinoma cell lines (e.g., MCF7), compounds similar to this compound have shown promising IC50 values, indicating potent anticancer activity. For example, certain derivatives were found to be more effective than established chemotherapeutics like 5-fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of hydrazone derivatives.

- Key Modifications : Variations in substituents on the aromatic rings and alterations in the hydrazine moiety can significantly influence both antimicrobial and anticancer activities. For instance, the presence of halogen atoms (e.g., bromine or chlorine) has been correlated with enhanced potency against microbial and cancer cell lines .

Mechanism of Action

The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Key Comparative Data

Biological Activity

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide, a compound characterized by its unique hydrazone structure, has attracted attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula . Its synthesis typically involves the condensation of 3-bromobenzaldehyde with an appropriate hydrazine derivative followed by acylation with 4-chlorobenzoic acid. The reaction generally proceeds under mild conditions, yielding a product that can be purified through recrystallization or chromatography .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. One notable study assessed its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant antiproliferative activity with IC50 values ranging from 10 to 25 µM, indicating it can effectively inhibit cancer cell growth .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HCT116 | 20 | Cell cycle arrest at G2/M phase |

| PC3 | 22 | Inhibition of VEGFR-2 signaling |

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to increase the levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic Bcl-2 levels, leading to enhanced apoptosis in treated cells .

- VEGFR-2 Inhibition : It has been identified as a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. The inhibition of this pathway may contribute to its anticancer effects by reducing tumor blood supply .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also shown promise as an antimicrobial agent. In vitro studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains were reported to be between 50 and 100 µg/mL .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Classification |

|---|---|---|

| Staphylococcus aureus | 50 | Gram-positive |

| Escherichia coli | 75 | Gram-negative |

| Pseudomonas aeruginosa | 100 | Gram-negative |

Case Studies

- Case Study on Breast Cancer : A clinical evaluation involving MCF-7 cells treated with the compound demonstrated a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage. This study highlights the potential for developing this compound as a therapeutic agent in breast cancer treatment .

- Case Study on Bacterial Infections : In a comparative study assessing various hydrazone derivatives, this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide, and what experimental conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via hydrazone formation between 4-chlorobenzamide derivatives and 3-bromobenzaldehyde, followed by condensation with a carbonyl-containing intermediate (e.g., 2-oxoethylamine). Key steps include refluxing in methanol or ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by recrystallization in methanol to purify the product . Yield optimization requires precise stoichiometric ratios (1:1.2 for hydrazine derivatives) and temperature control (80–100°C) to avoid side reactions like over-oxidation .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Detect characteristic peaks for hydrazine (N–H stretch at ~3450 cm⁻¹), carbonyl (C=O at ~1650–1700 cm⁻¹), and aromatic C–Br/C–Cl bonds (600–800 cm⁻¹) .

- NMR : ¹H NMR should show peaks for the benzylidene proton (~8.3–8.5 ppm), aromatic protons (7.0–7.8 ppm), and the hydrazino group (broad singlet at ~10–11 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .

Q. What preliminary assays are suitable for evaluating its bioactivity (e.g., antimicrobial or anti-inflammatory potential)?

- Methodology : Use in vitro assays such as:

- Antimicrobial : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Anti-inflammatory : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7), measured via ELISA .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, the dihedral angle between the 3-bromophenyl and 4-chlorophenyl groups can confirm planarity or non-planarity, impacting π-π stacking in biological targets . Hydrogen-bonding patterns (e.g., N–H···O=C) should be analyzed to assess stability .

Q. What strategies address contradictory bioactivity results across different cell lines or assay conditions?

- Methodology :

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives from cytotoxicity.

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays (e.g., protease or kinase profiling) to identify specific molecular targets .

- Solubility Optimization : Adjust DMSO concentrations (<1% v/v) to avoid solvent interference .

Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with observed reactivity .

- Docking : Use AutoDock Vina to simulate binding to targets like HIV-1 protease (PDB: 1HSG) or α-glucosidase, focusing on hydrogen bonds with active-site residues (e.g., Asp25 in HIV protease) .

Q. What structural modifications enhance pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or amide) to improve membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Replace labile groups (e.g., bromine with trifluoromethyl) to reduce CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.